Sodium acetate-13C2,d3

Beschreibung

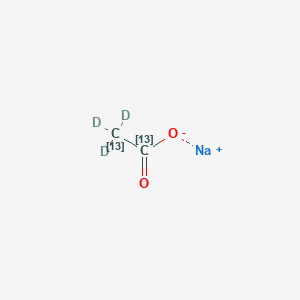

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-SZRYOQPCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies Employing Sodium Acetate 13c2,d3

Principles of Isotopic Enrichment and Dilution in Biological Systems

The fundamental principle behind the use of Sodium acetate-13C2,d3 in metabolic studies lies in the concepts of isotopic enrichment and dilution. When this labeled compound is introduced into a biological system, it mixes with the naturally occurring, unlabeled acetate (B1210297) pool. The extent to which the labeled acetate is incorporated into various downstream metabolites is known as isotopic enrichment. By measuring this enrichment, researchers can trace the flow of carbon and hydrogen atoms from acetate through different metabolic pathways.

Conversely, as the labeled acetate travels through metabolic networks, it is progressively diluted by the endogenous, unlabeled molecules. The degree of this isotopic dilution provides quantitative information about the relative contributions of different carbon sources to a particular metabolite pool. By analyzing the patterns of isotopic enrichment and dilution across a range of metabolites, a detailed and dynamic picture of cellular metabolism can be constructed.

Application in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov this compound, and other isotopically labeled acetates, are invaluable tracers in 13C-MFA studies. nih.gov

Quantification of Metabolic Pathway Activities and Fluxes

By introducing this compound into a cellular system and analyzing the isotopic labeling patterns of key metabolites, researchers can calculate the intracellular metabolic fluxes. researchgate.net For instance, the labeled acetate can be used to probe the activity of the Krebs cycle and gluconeogenesis. nih.gov A study on hepatic glucose synthesis in rats used [2-13C]Acetate to quantify the relative activities of these pathways. nih.gov The findings indicated that less than 7% of glucose carbons originated from the oxaloacetate pool via the Krebs cycle, demonstrating the quantitative power of this approach. nih.gov

In another study investigating the conversion of acetate to lipids in the yeast Yarrowia lipolytica, parallel labeling experiments with different sodium acetate tracers were conducted. nih.govisotope.com This allowed for the resolution of flux distributions, revealing the constant activity of the glyoxylate (B1226380) shunt pathway and variable flux through gluconeogenesis depending on the strain and growth phase. nih.gov

| Organism/System | Labeled Substrate | Pathway(s) Quantified | Key Finding | Reference |

|---|---|---|---|---|

| Fasted Rats (in vivo) | [2-13C]Acetate | Krebs Cycle, Gluconeogenesis | <7% of glucose carbons originated from the Krebs cycle oxaloacetate pool. | nih.gov |

| Yarrowia lipolytica | [1-13C]acetate and [1,2-13C2]acetate | Glyoxylate Shunt, Gluconeogenesis, TCA Cycle | Glyoxylate shunt is constantly active; gluconeogenesis flux varies. | nih.gov |

| Perfused Rat Heart | [2-13C]acetate | Tricarboxylic Acid (TCA) Cycle | The ratio of TCA cycle flux to oxygen consumption was 2.2 +/- 0.1. | nih.gov |

Elucidation of Metabolic Network Interconnectivity

The use of this compound is not limited to quantifying fluxes in linear pathways; it is also instrumental in unraveling the complex interconnectivity of metabolic networks. By tracing the labeled atoms as they are distributed throughout various metabolic pools, researchers can identify points of convergence and divergence in metabolic pathways. For example, studies in the hypoxic rat brain using [2-13C]acetate revealed a reduced trafficking of metabolites between astrocytes and neurons, indicating a shift in the metabolic interplay between these cell types under low oxygen conditions. researchgate.net This demonstrates how isotopic tracers can illuminate the communication and exchange of metabolites between different cellular compartments and cell types.

Assessment of Carbon and Deuterium (B1214612) Atom Transitions within Metabolic Pathways

The dual labeling of this compound with both carbon-13 and deuterium provides an additional layer of information for metabolic studies. It allows for the simultaneous tracing of both the carbon skeleton and the hydrogen atoms of the acetate molecule. This is particularly valuable for studying reactions that involve C-H bond cleavage and formation, such as those in fatty acid and cholesterol biosynthesis. sigmaaldrich.com The differential fates of the carbon and deuterium atoms can provide unique insights into the stereochemistry and mechanisms of enzymatic reactions.

Spectroscopic Techniques Facilitated by this compound

The isotopic labels in this compound make it an excellent probe for various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of 13C and deuterium in this compound significantly enhances its utility in NMR-based studies. nih.govsigmaaldrich.com The 13C nucleus is NMR-active, and its enrichment in the acetate molecule leads to a substantial increase in the NMR signal, allowing for the detection and quantification of acetate and its metabolic products with high sensitivity and resolution. nih.govresearchgate.net

Furthermore, the deuterium labeling of the methyl group has been shown to have a significant effect on the Dynamic Nuclear Polarization (DNP) of acetate, a technique used to dramatically enhance NMR signal intensity. nih.govsigmaaldrich.com This hyperpolarization allows for real-time, in vivo imaging and spectroscopic analysis of metabolic processes. sigmaaldrich.com Studies have shown that deuteration of the methyl group can influence the solid-state 13C NMR spectrum and the 13C polarization levels at cryogenic temperatures. nih.gov

| Isotopomer of Sodium Acetate | Observed Effect in 13C NMR | Significance | Reference |

|---|---|---|---|

| [1-13C] | Reference spectrum with a specific resonance location for the carboxyl 13C spin. | Baseline for comparison of other isotopomers. | nih.gov |

| [1-13C,d3] | No significant effect on the solid-state 13C NMR spectrum of the carboxyl 13C spin. | Deuteration of the methyl group does not significantly alter the carboxyl carbon's magnetic environment in the solid state. | nih.gov |

| [2-13C] | Slight difference in NMR resonance location compared to the carboxyl 13C spin. | Allows for the distinction between the two carbon positions in acetate. | nih.gov |

| [1,2-13C2,d3] | Used in hyperpolarization studies to enhance NMR signal. | Enables sensitive detection for in vivo metabolic imaging and spectroscopy. | nih.govsigmaaldrich.com |

¹³C NMR Spectral Analysis for Biosynthetic and Mechanistic Insights

¹³C NMR spectroscopy utilizing this compound is a cornerstone technique for tracing metabolic pathways and understanding biosynthetic mechanisms. By introducing this labeled substrate into a biological system, researchers can follow the incorporation of the ¹³C atoms into various metabolites. The resulting ¹³C-enriched spectra provide unambiguous evidence of the metabolic fate of the acetate molecule. sigmaaldrich.comnih.gov

For instance, in studies of microbial metabolism, the incorporation of ¹³C from labeled acetate into novel polyketides can be monitored, revealing the biosynthetic origin of these complex natural products. sigmaaldrich.com The specific labeling pattern in the resulting molecules, as determined by ¹³C NMR, can elucidate the sequence of enzymatic reactions and the folding of the polyketide chain. Similarly, in studies of brain energy metabolism, ¹³C-labeled acetate has been used to investigate the metabolic exchanges between neurons and astrocytes. nih.govnih.gov The analysis of ¹³C incorporation into key metabolites like glutamine and citrate (B86180) provides insights into the compartmentalization of metabolic pathways within different cell types or even within different mitochondrial populations in the same cell. nih.gov The broad chemical shift range of ¹³C NMR allows for the resolution of individual carbon positions within these metabolites, offering a high degree of specificity in metabolic flux analysis. nih.gov

Deuterium Labeling for Proton Decoupling and Enhanced Spectral Resolution

The presence of deuterium in the methyl group of this compound plays a crucial role in enhancing the quality of NMR spectra, particularly for larger biomolecules. peakproteins.com In proton (¹H) NMR, and by extension in ¹³C NMR of protonated carbons, the signals can be broadened due to dipolar coupling between adjacent protons. This broadening becomes more severe with increasing molecular weight, often leading to poor signal-to-noise ratios and spectral overlap that complicates analysis. peakproteins.comnih.gov

Deuteration, the replacement of protons with deuterium, effectively mitigates this issue. peakproteins.com Deuterium has a much smaller magnetic moment than a proton, which significantly reduces the dipolar interactions that cause line broadening. peakproteins.com This leads to sharper NMR signals and improved spectral resolution. peakproteins.comcambridge.org In the context of this compound, the deuterated methyl group simplifies the spin system, leading to cleaner ¹³C NMR spectra. This is particularly advantageous in complex biological environments where numerous signals can overlap. nih.gov The enhanced resolution allows for more accurate peak assignment and quantification, which is critical for detailed structural and functional studies. peakproteins.comcambridge.org While deuterium itself has a spin and can be observed by NMR, its primary role in this context is to improve the quality of the ¹³C spectrum. wikipedia.org

Dynamic Nuclear Polarization (DNP) Enhanced NMR and Magnetic Resonance Spectroscopy (MRS)

Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances the sensitivity of NMR and MRS experiments, often by several thousand-fold. nih.govacs.orgwarwick.ac.uk This method is particularly impactful for nuclei with low natural abundance and smaller magnetic moments, such as ¹³C. nih.gov DNP achieves this signal amplification by transferring the high spin polarization of electrons to the nuclear spins of interest. nih.govacs.orgnih.gov This process is typically carried out at cryogenic temperatures and high magnetic fields in the presence of a stable free radical polarizing agent. nih.govacs.orgnih.gov The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for liquid-state analysis. nih.govacs.org

The enhancement of the ¹³C signal in DNP experiments with this compound is achieved through microwave irradiation that excites the electron spins of the polarizing agent. nih.gov This high electron spin alignment is then transferred to the surrounding nuclear spins, including the ¹³C nuclei of the acetate molecule. nih.govacs.orgnih.gov The efficiency of this polarization transfer is dependent on several factors, including the type of free radical used, the composition of the glassing matrix that ensures a homogenous distribution of the sample at low temperatures, and the nature of the target nuclei themselves. nih.govacs.orgnih.gov For ¹³C DNP, nitroxide-based radicals are often preferred as they facilitate high and rapid proton polarization, which can then be transferred to the ¹³C nuclei via cross-polarization. copernicus.org The use of Gd³⁺ doping has also been shown to improve DNP-enhanced NMR intensity by shortening the electron spin-lattice relaxation time. nih.gov

Research has demonstrated that the specific location of the ¹³C isotope within the acetate molecule significantly impacts the efficiency of the DNP process. nih.govacs.orgnih.gov Studies comparing different ¹³C-labeled isotopomers of sodium acetate have shown that the carboxyl ¹³C spins yield approximately twice the polarization produced in the methyl ¹³C spins. nih.govacs.orgnih.gov This difference is attributed to the interplay of nuclear relaxation leakage factors and cross-talk between nuclear Zeeman reservoirs during DNP. nih.govacs.orgnih.gov

Interestingly, while deuteration of the methyl group is beneficial for preserving ¹³C polarization in the liquid state, it does not lead to an improvement in the ¹³C polarization level at the cryogenic conditions of the DNP experiment. peakproteins.comnih.govacs.orgnih.gov In fact, a slight reduction in the solid-state ¹³C polarization has been observed when deuterium is present in the methyl group. nih.govacs.orgnih.gov This suggests that the additional heat load from the deuteron's nuclear Zeeman reservoir does not significantly contribute to the DNP effect in the same way that deuterium enrichment in the glassing matrix does. nih.gov

A critical parameter in DNP-NMR is the spin-lattice relaxation time (T1), which dictates the lifetime of the hyperpolarized signal. nih.gov Once the sample is dissolved and brought to room temperature, the hyperpolarized state begins to decay back to thermal equilibrium. The T1 value determines the time window available for data acquisition. nih.gov For hyperpolarized probes, even those with long T1 values, MR studies are typically initiated within one to two minutes following dissolution. nih.gov

The T1 relaxation time is influenced by factors such as dipolar coupling and chemical shift anisotropy. nih.gov There is a close correlation between the solid-state ¹³C T1 relaxation times of different acetate isotopomers and their relative ¹³C polarization levels. nih.govacs.orgnih.gov For instance, [1-¹³C]acetate exhibits a longer T1 and higher polarization enhancement compared to acetate with ¹³C labeling in the methyl group, which experiences a shorter T1 due to coupling with adjacent nuclear spins. nih.gov The deuteration in this compound can be advantageous for extending the liquid-state T1 of the adjacent ¹³C, thereby prolonging the observation window for the hyperpolarized signal.

| Isotopomer | Solid-State ¹³C T1 (minutes) |

|---|---|

| [1-¹³C] | 140 ± 10 |

| [1-¹³C,d3] | 150 ± 10 |

| [2-¹³C] | 40 ± 5 |

| [2-¹³C,d3] | 50 ± 5 |

| [1,2-¹³C2] | 50 ± 5 |

| [1,2-¹³C2,d3] | 60 ± 5 |

Data adapted from a study on the influence of ¹³C isotopic labeling location on the dynamic nuclear polarization of acetate. nih.gov

Application in Protein Isotopic Labeling for NMR Structural and Functional Studies

Isotopic labeling is an indispensable tool for the structural and functional analysis of proteins by NMR spectroscopy. sigmaaldrich.comsigmaaldrich.com Uniform or selective incorporation of isotopes like ¹³C, ¹⁵N, and ²H is crucial for overcoming the challenges posed by the large size and complexity of proteins, which often lead to severe signal overlap in NMR spectra. nih.govsigmaaldrich.com this compound can serve as a precursor for the biosynthesis of certain amino acids, thereby enabling the introduction of ¹³C and deuterium labels into specific sites within a protein.

This selective labeling approach simplifies complex protein spectra and allows for the application of advanced NMR experiments to probe protein structure, dynamics, and interactions. sigmaaldrich.comresearchgate.net For instance, the deuteration helps to reduce signal broadening for larger proteins, while the ¹³C labels provide the necessary spectroscopic probes for multidimensional correlation experiments that are essential for resonance assignment and structure determination. peakproteins.comnih.gov The use of DNP-enhanced solid-state NMR on isotopically labeled proteins has enabled the study of large protein complexes, such as membrane proteins, in near-native environments, which would be extremely challenging with conventional NMR techniques due to low sensitivity. nih.govnih.gov

Mass Spectrometry (MS) Based Approaches

Mass spectrometry (MS) stands as a cornerstone analytical technique in metabolic research, offering high sensitivity and specificity for the detection and quantification of metabolites. When coupled with stable isotope labeling, MS enables the detailed tracking of atoms through metabolic pathways. This compound, with its dual labeling of heavy carbon and deuterium atoms, serves as a powerful tracer and internal standard for these advanced MS-based methodologies. Its distinct mass shift allows for the clear differentiation of the labeled acetate and its downstream metabolic products from their naturally abundant, unlabeled counterparts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Isotopologue Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique that separates complex mixtures of molecules, such as those found in biological extracts, before their detection by a mass spectrometer. In the context of metabolic studies, LC-MS is instrumental for profiling the isotopologue distribution of a wide range of metabolites. When cells or organisms are supplied with this compound, the labeled acetyl-CoA enters central carbon metabolism, and the heavy isotopes are incorporated into numerous downstream metabolites.

Researchers utilize LC-MS to track the fate of the 13C and deuterium labels, providing a detailed picture of metabolic pathway activity. For instance, in a study investigating the metabolism of the yeast Yarrowia lipolytica, a stationary 13C metabolic flux analysis was performed using two isotopically labeled acetate tracers, including a 13C2 variant. isotope.com The resulting distribution of labeled isotopes in various metabolites was measured by both GC-MS and LC-MS to construct metabolic flux maps. isotope.com This approach helps to elucidate how different strains of the yeast, particularly those engineered for lipid overproduction, utilize acetate and channel it through pathways like the Tricarboxylic Acid (TCA) cycle, glyoxylate shunt, and gluconeogenesis. isotope.com

The analysis of isotopologue patterns in key metabolites provides quantitative data on the relative activities of intersecting metabolic pathways. For example, the pattern of 13C incorporation into citrate, a key TCA cycle intermediate, can reveal the contributions of different carbon sources and the cycling of metabolites within the mitochondria. isotope.com High-resolution mass spectrometry is particularly crucial in these studies as it can accurately resolve the mass differences between different isotopologues of a single metabolite, allowing for precise determination of the extent of label incorporation. nih.gov

Table 1: Representative LC-MS Application in Metabolic Flux Analysis

| Study Focus | Tracer Used | Analytical Platform | Key Metabolic Pathways Investigated | Illustrative Finding |

|---|---|---|---|---|

| Lipid production in Yarrowia lipolytica | 13C2-Acetate | LC-MS | TCA Cycle, Glyoxylate Shunt, Gluconeogenesis, Pentose Phosphate Pathway | Flux distribution was dependent on the genetic strain and growth phase, highlighting the roles of malate (B86768) transport and pyruvate (B1213749) kinase in energy production. isotope.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Carbon Isotopologue Distribution

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic analysis, particularly well-suited for volatile or semi-volatile compounds. nih.gov For many polar metabolites like organic acids and amino acids, a chemical derivatization step is required to make them volatile enough for GC analysis. labrulez.com GC-MS offers excellent chromatographic resolution, which is beneficial for separating complex mixtures of metabolites. nih.gov

In the context of stable isotope tracing, GC-MS is extensively used to determine the carbon isotopologue distribution (CID) in central carbon metabolites. A notable application involves the use of a 13C-labeled acetate mixture to validate GC-MS methods for 13C-Metabolic Flux Analysis (MFA). nih.govfrontiersin.org In one such study, an equimolar mixture of acetate isotopomers, including uniformly labeled 13C-acetate (functionally equivalent to 1,2-13C2-acetate), was used as the sole carbon source for the bacterium Escherichia coli. nih.govfrontiersin.org The resulting labeled amino acids and organic acids were extracted, derivatized, and analyzed by GC-MS. nih.govfrontiersin.org

The measured CIDs of metabolites like glutamate (B1630785) and succinate (B1194679) were then compared to their theoretically expected distributions. frontiersin.org This process allows researchers to assess the accuracy of their GC-MS measurements, which is critical for obtaining reliable metabolic flux data. nih.govfrontiersin.org Such validated methods can then be applied to more complex systems, like studying the regulation of the TCA cycle in plant leaves under different light conditions. nih.govfrontiersin.org By tracing the incorporation of 13C from acetate into TCA cycle intermediates, researchers can quantify fluxes and understand how metabolic pathways are regulated. nih.govfrontiersin.org

Table 2: GC-MS Analysis of Carbon Isotopologue Distribution (CID) using 13C-Acetate

| Research Objective | 13C-Tracer | Organism/System | Analyzed Metabolites | Key Finding |

|---|---|---|---|---|

| Validation of GC-MS method for 13C-MFA | Equimolar mixture of 13C-acetate isotopomers | Escherichia coli | Proteinogenic amino acids, Organic acids | The experimentally measured CIDs in various metabolites closely matched the predictable binomial distributions, validating the accuracy of the GC-MS method. frontiersin.org |

Use as an Internal Standard in Quantitative Analytical Assays

Beyond its role as a metabolic tracer, this compound is highly valuable as an internal standard for quantitative analytical assays. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. rsc.org An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer's source, but is distinguishable by its mass. nih.gov Because this compound is chemically identical to endogenous acetate, it accounts for variability at every stage of the analytical process, including sample extraction, derivatization (if any), and ionization, thereby improving the accuracy and precision of quantification. nih.gov

A specific application is found in the pharmaceutical industry for the quality control of peptide-based drugs. Many pharmaceutical peptides are supplied as acetate salts, and regulatory agencies require the precise quantification of the acetate content. A validated LC-MS/MS method was developed for this purpose, utilizing 1,2-13C labeled acetate as the internal standard. nih.gov The method demonstrated excellent linearity, accuracy, and precision for the quantification of acetate in a pharmaceutical peptide preparation. nih.gov

Similarly, in clinical and biomedical research, accurate measurement of short-chain fatty acids (SCFAs) like acetate in biological matrices is crucial. An isotope-based strategy using aniline (B41778) derivatization coupled with LC-MS/MS was developed for the absolute quantification of SCFAs in complex biological samples. nih.gov This method employed 13C-labeled acetate as an internal standard to achieve a low limit of detection and quantification, with high precision and accuracy. nih.gov

Table 3: Performance Characteristics of an LC-MS/MS Method for Acetate Quantification Using 1,2-13C Labeled Acetate as an Internal Standard

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.4 - 25 µg/mL | nih.gov |

| Coefficient of Determination (r²) | 0.9999 | nih.gov |

| Limit of Detection (LOD) | 0.06 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.18 µg/mL | nih.gov |

| Inter-day and Intra-day Precision (%RSD) | < 5% | nih.gov |

| Accuracy (% Relative Error) | < 5% | nih.gov |

Specific Research Paradigms and Applications

Biochemical Pathway Elucidation

The labeled acetyl group from Sodium acetate-13C2,d3 is readily converted to acetyl-Coenzyme A (acetyl-CoA) within the cell, a key precursor for a multitude of biosynthetic pathways. This conversion enables the detailed investigation of fundamental biochemical processes.

Investigation of Enzyme Catalysis and Substrate Specificity

While direct studies utilizing this compound for determining the kinetic isotope effects of a broad range of enzymes are not extensively documented in readily available literature, the principles of isotope tracing with this compound are fundamental to understanding enzyme catalysis and substrate preference. The use of isotopically labeled substrates is a cornerstone of mechanistic enzymology.

A key enzyme whose kinetics can be studied using labeled acetate (B1210297) is acetyl-CoA synthetase (ACS) . This enzyme catalyzes the conversion of acetate to acetyl-CoA. By using hyperpolarized [1-¹³C]acetate, a related isotopologue, researchers have been able to determine the in vivo Michaelis-Menten kinetic constants for ACS in skeletal muscle. This technique allows for the real-time monitoring of the conversion of labeled acetate to acetylcarnitine (a downstream product of acetyl-CoA), providing a dynamic view of enzyme activity within a living system epfl.ch. The determined kinetic parameters for acetyl-CoA synthetase are presented in the table below.

| Kinetic Parameter | Value |

|---|---|

| K_M (Michaelis constant) | 0.35 ± 0.13 mM |

| V_max (Maximum velocity) | 0.199 ± 0.031 µmol/g/min |

This table showcases the in vivo kinetic parameters of acetyl-CoA synthetase as determined through the use of hyperpolarized [1-¹³C]acetate, a technique that allows for the real-time observation of enzymatic activity in living tissue. epfl.ch

Furthermore, by tracing the incorporation of the ¹³C and deuterium (B1214612) labels from this compound into various metabolic products, researchers can infer the substrate specificity of enzymes involved in those pathways. For instance, if the labeled acetyl-CoA is preferentially incorporated into a specific class of fatty acids, it provides evidence for the substrate specificity of the fatty acid synthase complex.

Mapping De Novo Biosynthesis Pathways

This compound is an invaluable tool for mapping de novo (new) synthesis of crucial biomolecules, particularly lipids. The labeled acetyl-CoA derived from this tracer serves as the fundamental building block for these biosynthetic processes.

De Novo Lipogenesis (DNL): The synthesis of fatty acids begins with the carboxylation of acetyl-CoA to malonyl-CoA, followed by a series of condensation reactions. By supplying cells or organisms with this compound, the newly synthesized fatty acids will incorporate the ¹³C and deuterium labels. Mass spectrometry can then be used to detect and quantify the extent of label incorporation, providing a direct measure of DNL rates. Studies have shown that acetate is a major substrate for DNL in various cell types, including colonic epithelial cells.

Cholesterol Biosynthesis: Acetyl-CoA is also the precursor for the synthesis of cholesterol through the mevalonate pathway. Isotopic labeling with compounds like this compound allows for the quantification of de novo cholesterol synthesis rates. This is particularly important in understanding lipid metabolism in various physiological and pathological states.

Analysis of Acetyl-CoA Pool Dynamics and Contribution to Macromolecular Synthesis

The intracellular pool of acetyl-CoA is a dynamic hub that receives input from various sources, including glucose, fatty acids, and amino acids. This compound provides a direct means to probe the contribution of acetate to this central metabolic pool.

By measuring the isotopic enrichment of acetyl-CoA and its downstream products, researchers can quantify the relative contribution of acetate to the total acetyl-CoA pool under different physiological conditions. For example, under hypoxic (low oxygen) conditions, some cancer cells have been shown to increase their reliance on acetate as a source of acetyl-CoA.

A critical application of tracing the acetyl-CoA pool is in understanding its contribution to macromolecular synthesis, most notably histone acetylation . Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The acetyl group for this modification is derived from acetyl-CoA. By using ¹³C-labeled acetate, scientists can track the incorporation of labeled acetyl groups onto histone proteins. This allows for the study of the dynamics of histone acetylation and deacetylation, providing insights into how metabolic states can influence the epigenome and gene expression patterns nih.govuit.nochemrxiv.org.

The table below illustrates the relative contribution of different carbon sources to histone acetylation in HEK293 cells, as determined by mass spectrometry following incubation with ¹³C-labeled substrates.

| ¹³C-Labeled Substrate | Relative Abundance of ¹³C-Labeled Acetyl Group |

|---|---|

| Unlabeled glucose | Baseline (natural abundance) |

| [U-¹³C]acetate | Significant increase |

| [U-¹³C]glutamine | Moderate increase |

| [U-¹³C]glucose | Substantial increase |

This table demonstrates the utility of stable isotope tracing in determining the metabolic sources of acetyl groups for histone modifications. While glucose is a major contributor, acetate also serves as a significant precursor for histone acetylation. nih.gov

Metabolomics and Systems Biology

In the broader context of metabolomics and systems biology, this compound is a key tool for dissecting complex metabolic networks and understanding how they are regulated.

Integration of Isotopic Tracing in Targeted and Untargeted Metabolomics

Targeted Metabolomics: In targeted metabolomics, researchers focus on a predefined set of metabolites. This compound can be used to trace the flow of labeled carbons through specific, pre-selected pathways. For example, one could specifically measure the isotopic enrichment in intermediates of the Krebs cycle or in various fatty acid species to quantify the flux through these pathways. This approach provides precise and quantitative data on the activity of specific metabolic routes.

Untargeted Metabolomics: Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample. When combined with isotopic tracers like this compound, this approach can reveal novel metabolic pathways and connections. By observing which metabolites become labeled over time, researchers can identify previously unknown routes of acetate metabolism and discover new metabolic products derived from acetyl-CoA. This discovery-based approach is powerful for generating new hypotheses about metabolic function.

Dissection of Metabolic Adaptations and Regulatory Mechanisms

A primary application of this compound in systems biology is to understand how cells adapt their metabolism in response to genetic or environmental changes. This is particularly relevant in the study of cancer, where metabolic reprogramming is a hallmark of the disease.

Metabolic Flux Analysis (MFA): By quantifying the incorporation of ¹³C from labeled acetate into a wide range of metabolites, researchers can use computational models to calculate the rates (fluxes) of reactions throughout the metabolic network. This technique, known as metabolic flux analysis, provides a global view of cellular metabolism. For instance, MFA studies using ¹³C-labeled acetate have been instrumental in elucidating how cancer cells rewire their central carbon metabolism to support rapid proliferation.

By comparing the metabolic fluxes in normal versus diseased cells, or in cells under different conditions, scientists can identify key metabolic nodes that are critical for the adaptation and survival of cells. This information can be invaluable for identifying potential drug targets for diseases like cancer.

Research in Microbiological and Natural Product Biosynthesis

Sodium acetate, as a fundamental two-carbon building block, is a precursor to a vast array of microbial natural products. The use of isotopically labeled acetate is, therefore, a cornerstone of biosynthetic studies, allowing researchers to decipher the assembly of complex molecules.

Tracing the incorporation of ¹³C-labeled acetate into microbial secondary metabolites provides direct insight into their biosynthetic logic. A classic application of this approach is in determining the origin of the carbon skeleton of complex natural products. For instance, studies on the antibiotic chartreusin produced by Streptomyces chartreusis utilized [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]acetate to demonstrate that the entire 19-carbon aglycone component is derived from acetate units. The pattern of intact ¹³C-¹³C bonds from the doubly labeled precursor suggested that the aglycone is formed from a single 22-carbon polyketide chain, which then undergoes cyclization and subsequent loss of three carbon atoms. This detailed mechanistic insight would be unattainable without the use of isotopically labeled precursors.

Polyketides and terpenoids represent two of the largest classes of natural products, with many possessing significant pharmacological activities. Their biosynthesis often proceeds through the sequential condensation of acetate-derived units. The "polyacetate hypothesis," a foundational concept in natural product biosynthesis, posits that polyketides are formed by the head-to-tail linkage of acetate units.

Feeding experiments with [1,2-¹³C₂]acetate have been pivotal in confirming and detailing these biosynthetic routes.

In the study of the phytoalexin pisatin , the incorporation of [1,2-¹³C₂]acetate was used to establish the biosynthesis of its polyketide moiety.

Similarly, the biosynthetic origin of the marine toxin dinophysistoxin-1 was established by administering [1,2-¹³C₂]sodium acetate to cultures of the dinoflagellate Prorocentrum lima and analyzing the resulting NMR spectral data.

These studies, by revealing which carbon-carbon bonds in the final molecule originate from the intact two-carbon acetate unit, allow for the precise mapping of the polyketide assembly.

Table 1: Application of ¹³C-Labeled Acetate in Polyketide Biosynthesis Studies

| Natural Product | Producing Organism | Labeled Precursor | Key Finding |

| Chartreusin | Streptomyces chartreusis | [1,2-¹³C₂]acetate | The 19-carbon aglycone is derived from a single 22-carbon polyketide chain. |

| Pisatin | Pisum sativum | [1,2-¹³C₂]acetate | Confirmed the polyketide origin of a key structural moiety. |

| Dinophysistoxin-1 | Prorocentrum lima | [1,2-¹³C₂]sodium acetate | Established the biosynthetic origin of the toxin's carbon skeleton. |

Beyond secondary metabolites, labeled acetate is also used to study the biosynthesis of essential cellular components in microorganisms. An example is the metabolic labeling of lipooligosaccharides (LOS) in Neisseria meningitidis, a bacterium with an acetate auxotrophy. In one study, [1,2-¹³C₂]-sodium acetate was efficiently incorporated into both the lipid A acyl moieties and the N-acetylglucosamines of the LOS. This efficient labeling provides a powerful tool for future structural studies aimed at understanding the interactions between LOS and host proteins.

Cellular Metabolism Studies

¹³C Metabolic Flux Analysis (¹³C-MFA) is a key technique for quantifying intracellular metabolic fluxes in living cells. The design of these experiments is critical for obtaining precise and accurate results. The choice of isotopic tracer, such as a specifically labeled form of acetate, largely determines the ability to resolve fluxes through particular pathways.

The experimental workflow for an in vitro tracing study typically involves several key steps:

Tracer Selection: The choice of tracer depends on the specific metabolic pathways under investigation. For instance, to probe the activity of the TCA cycle and fatty acid synthesis, [1,2-¹³C₂]acetate is an excellent choice as it directly enters the mitochondrial and cytosolic pools of acetyl-CoA.

Cell Culture and Labeling: Cells are cultured in a defined medium where a primary carbon source is replaced with its ¹³C-labeled counterpart. The system is allowed to reach a metabolic and isotopic steady state.

Metabolite Extraction and Analysis: After labeling, polar and nonpolar metabolites are extracted from the cells. The mass distribution of isotopes in these metabolites is then measured, typically using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.

Computational Modeling: The experimental labeling data is integrated into a computational model of the cell's metabolic network. By minimizing the difference between the experimentally measured and the model-predicted labeling patterns, the rates (fluxes) of the intracellular reactions can be quantified.

These in vitro tracing experiments provide a detailed snapshot of cellular metabolism, revealing how cells utilize different substrates to produce energy and biomass, and how these processes are altered in disease states such as cancer.

Table 2: General Workflow for In Vitro ¹³C Cellular Tracing Experiments

| Step | Description |

| 1. Experimental Design | Selection of cell line, culture conditions, and appropriate ¹³C-labeled tracer (e.g., this compound). |

| 2. Isotopic Labeling | Incubation of cells with the labeled tracer for a defined period to achieve isotopic steady state. |

| 3. Sample Quenching & Extraction | Rapid cessation of metabolic activity followed by extraction of intracellular metabolites. |

| 4. Analytical Measurement | Analysis of metabolite labeling patterns using Mass Spectrometry or NMR Spectroscopy. |

| 5. Flux Calculation | Use of computational models and algorithms to estimate intracellular metabolic fluxes from the labeling data. |

Analysis of Acetate Metabolism in Specific Cellular Contexts

This compound serves as a powerful tracer for dissecting the complexities of acetate metabolism across various cellular landscapes. Its isotopic labels allow researchers to follow the journey of acetate molecules, providing quantitative insights into metabolic pathways.

In the context of human embryonic kidney (HEK293) cells, which are a cornerstone of biopharmaceutical production, sodium acetate has been shown to influence protein productivity. Studies have demonstrated that acetate can be consumed during the exponential growth phase and then secreted during the stationary phase, indicating a dynamic shift in cellular metabolism. nih.gov The addition of sodium acetate to cell cultures can increase the production of specific proteins by serving as an alternative carbon source and influencing epigenetic factors through histone acetylation. nih.gov This process promotes a more open chromatin structure, facilitating transcriptional activation. nih.gov

Furthermore, research on human metabolism has shown that increasing the availability of plasma acetate through ingestion of sodium acetate can suppress fat oxidation both at rest and during the initial phases of moderate-intensity exercise. nih.gov This indicates a metabolic shift where the body preferentially uses acetate over fatty acids as an energy source. During prolonged exercise, however, the body adapts, with fat oxidation increasing later on. nih.gov These findings are crucial for understanding substrate utilization and energy metabolism under different physiological conditions.

Below is a table summarizing the effects of sodium acetate on substrate oxidation during exercise:

| Condition | Fat Oxidation (g·min⁻¹) | Carbohydrate Oxidation (g·min⁻¹) |

| First 15 min of Exercise (NaAc Trial) | 0.16 ± 0.10 | 1.67 ± 0.35 |

| First 15 min of Exercise (NaHCO₃ Trial) | 0.29 ± 0.11 | 1.44 ± 0.22 |

| Data represents the mean ± standard deviation. The lower fat oxidation and higher carbohydrate oxidation in the Sodium Acetate (NaAc) trial compared to the Sodium Bicarbonate (NaHCO₃) control trial are statistically significant (p < .05). nih.gov |

Contributions to Medical Imaging Research Methodologies

Development of Hyperpolarized ¹³C-Acetate Tracers for Metabolic Probing in Imaging Research Models

A significant advancement in metabolic research has been the development of hyperpolarized ¹³C-acetate tracers for use in magnetic resonance imaging (MRI). nih.govnih.govnih.gov Hyperpolarization, a process that dramatically increases the magnetic resonance signal of a molecule by 10,000 to 100,000-fold, allows for the real-time, non-invasive imaging of metabolic pathways. nih.govnih.govyoutube.comopenmedscience.com This technique, often utilizing dissolution dynamic nuclear polarization (d-DNP), has transformed the ability to study dynamic metabolic processes in living systems. nih.govnih.govethz.ch

Hyperpolarized [1-¹³C]acetate is particularly valuable for studying fatty acid metabolism, as acetate is a short-chain fatty acid that is readily taken up by cells and converted to acetyl-CoA, a central hub in metabolism. nih.govresearchgate.net This allows researchers to probe the activity of the tricarboxylic acid (TCA) cycle and other related pathways.

Applications in Cardiac Imaging: The heart relies heavily on fatty acid oxidation for its energy needs, and alterations in this metabolism are linked to various cardiac diseases. nih.gov Hyperpolarized [1-¹³C]acetate has been successfully used in large-animal models, such as pigs, to assess real-time cardiac metabolism. nih.gov In these studies, the conversion of injected hyperpolarized [1-¹³C]acetate to [1-¹³C]acetyl-carnitine can be detected and quantified, providing a direct measure of metabolic flux. nih.govnih.gov This methodology holds promise for diagnosing and monitoring conditions like ischemia, diabetes, and heart failure where cardiac metabolism is altered. nih.govyoutube.com

Oncology and Beyond: Beyond cardiac applications, hyperpolarized ¹³C-acetate is being explored as a tool for cancer imaging. youtube.comucsf.edu Altered metabolism, including changes in fatty acid synthesis and oxidation, is a hallmark of many cancers. mdpi.com Hyperpolarized MRI with ¹³C-acetate could potentially be used to detect tumors, stage disease, and monitor the response to therapy by non-invasively mapping metabolic activity. nih.govyoutube.com The technique is also being investigated for studying metabolic changes in the brain and other organs. youtube.comescholarship.org

The development of these hyperpolarized tracers represents a significant leap forward, moving beyond static metabolic pictures to dynamic, real-time visualizations of cellular function in vivo. ethz.chnih.gov

Synthesis and Analytical Verification in Isotopic Research

Strategies for the Preparation of Carbon and Deuterium (B1214612) Labeled Acetate (B1210297)

The synthesis of acetate labeled with both stable carbon and hydrogen isotopes involves specialized chemical strategies designed to incorporate these isotopes at specific molecular positions. These methods are crucial for producing tracers used in metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

One primary strategy involves the use of appropriately labeled precursors in established chemical reactions. For instance, deuterium-labeled Grignard reagents, such as deuterium-labeled methylmagnesium bromide (CD3MgBr), can be reacted with a carbon-13 labeled carbonyl source. pearson.compearson.com This nucleophilic addition introduces the deuterated methyl group, and subsequent reaction steps can build the acetate backbone with the desired isotopic pattern. The use of deuterium oxide (D2O) during workup steps can also be employed to introduce deuterium at exchangeable proton sites, such as in a hydroxyl group. pearson.compearson.com

Another significant strategy is the catalytic hydrogen-deuterium (H-D) exchange. This approach utilizes a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like D2O. nih.gov In some variations, deuterium gas (D2) is generated in situ from the reaction of aluminum powder with D2O, creating an environmentally benign system. nih.gov This catalytic method facilitates the exchange of hydrogen atoms for deuterium atoms on the organic molecule. The selectivity of the exchange can often be controlled by the choice of catalyst and reaction conditions, allowing for targeted labeling. nih.gov

Furthermore, biosynthetic approaches can be employed where microorganisms are cultured in media enriched with isotopic sources. For example, organisms can be grown on a substrate like ¹³C-labeled acetate, which they then incorporate into various biomolecules, including ribonucleotides. nih.gov This demonstrates the utility of labeled acetate as a precursor for producing other complex labeled compounds. nih.gov

Methodologies for Analytical Verification of Isotopic Purity and Enrichment

After synthesis, the verification of a labeled compound's identity, isotopic enrichment, and purity is paramount. Several analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for determining the isotopic enrichment of acetate. nih.govresearchgate.net The technique involves separating acetate from the sample matrix via gas chromatography and then detecting it with a mass spectrometer. By monitoring the mass-to-charge ratios (m/z) of the molecular ions, one can quantify the abundance of different isotopologues (molecules that differ only in their isotopic composition). nih.gov For instance, the enrichment of ¹³C-acetate can be determined by measuring the peak areas of ions corresponding to the unlabeled molecule (e.g., m/z 60) and the labeled molecule (e.g., m/z 61). nih.gov Sample preparation for GC-MS can involve derivatization to improve volatility and detection, though methods for direct aqueous injection also exist. researchgate.net

Advanced mass spectrometry platforms, such as Orbitrap MS, also enable high-precision isotope ratio analysis of acetate directly from complex matrices. thermofisher.com This technology measures the relative abundances of a compound's isotopocules from intact molecular ions generated by techniques like electrospray ionization (ESI). thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique. It provides detailed structural information and can confirm the specific positions of the isotopic labels within the molecule. For Sodium acetate-13C2,d3, ¹³C-NMR and ²H-NMR (deuterium NMR) would be used to verify the presence and location of the ¹³C and deuterium atoms, respectively. The compound is noted as being suitable for bio-NMR applications. sigmaaldrich.com

The table below summarizes key analytical methodologies for the verification of labeled acetate.

| Methodology | Principle | Key Applications | Sample Preparation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and measures the mass-to-charge ratio of ionized molecules. | Quantification of isotopic enrichment by analyzing the relative abundance of different isotopologues. nih.gov | Can involve derivatization to enhance volatility or direct aqueous sample injection. researchgate.net |

| Orbitrap Mass Spectrometry (Orbitrap MS) | High-resolution mass analysis of intact molecular ions to determine relative isotopocule abundances. | High-precision carbon and hydrogen isotope analysis of acetate in complex environmental or biological samples. thermofisher.com | May require purification from sample matrix using techniques like ion chromatography. thermofisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Confirms the precise location of isotopic labels (¹³C, ²H) within the molecular structure and assesses chemical purity. sigmaaldrich.com | Dissolution in an appropriate deuterated solvent. |

Inter- and intra-assay repeatability for these methods are typically low, often below 10%, ensuring reliable and precise determination of isotopic enrichment. researchgate.net

Role as Certified Reference Material in Analytical Standard Applications

Isotopically labeled compounds like this compound are crucial as internal standards in quantitative analysis and are often produced as Certified Reference Materials (CRMs). A CRM is a standard that has been characterized for one or more properties with a high degree of certainty, ensuring its suitability for calibrating instruments, assessing a measurement procedure, or assigning values to other materials. sigmaaldrich.com

As a CRM, this compound serves as a pharmaceutical secondary standard. sigmaaldrich.comthomassci.com These standards provide a convenient and cost-effective alternative to preparing in-house working standards and are traceable to primary standards from pharmacopeias like the USP and EP. sigmaaldrich.comavantorsciences.com The production and certification of these CRMs are conducted under rigorous quality management systems, adhering to international standards such as ISO 17034 (for the production of reference materials) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). sigmaaldrich.comthomassci.com

The primary application of such a labeled CRM is in isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the labeled standard (e.g., this compound) is added to a sample containing the unlabeled analyte (sodium acetate). Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation and analysis. By measuring the ratio of the labeled to the unlabeled compound in the mass spectrometer, the concentration of the analyte in the original sample can be calculated with high accuracy and precision.

These standards are essential in a variety of analytical applications, including:

Pharmaceutical Release Testing: Ensuring the quality and consistency of drug products. sigmaaldrich.com

Method Development and Validation: Establishing the performance characteristics of new analytical methods. axios-research.comsigmaaldrich.com

Metabolomics Research: Accurately quantifying metabolites in biological samples to study metabolic pathways. isotope.comisotope.com

Food and Beverage Quality Control: Monitoring the concentration of specific compounds in food products. sigmaaldrich.com

The use of this compound as a CRM ensures the traceability, accuracy, and comparability of analytical results across different laboratories and over time.

Q & A

Q. How can researchers optimize the synthesis of sodium acetate-¹³C₂,d₃ to ensure high isotopic purity?

- Methodological Answer : Synthesis involves reacting ¹³C₂-labeled acetic acid with sodium hydroxide or carbonate in deuterated water (D₂O) to incorporate deuterium at the methyl group. Key steps:

- Use excess ¹³C₂-acetic acid to drive the reaction to completion .

- Purify via recrystallization in deuterated solvents (e.g., D₂O/ethanol-d₆) to remove unreacted precursors .

- Validate isotopic purity (>99% ¹³C and D) using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What purification strategies mitigate isotopic dilution in sodium acetate-¹³C₂,d₃?

- Methodological Answer :

- Chromatography : Use size-exclusion chromatography to separate by molecular weight, removing non-deuterated contaminants .

- Recrystallization : Perform iterative recrystallization in anhydrous conditions to exclude water, which can introduce protiated (non-deuterated) hydrogen .

- Quality Control : Quantify residual protiated acetate via ¹H-NMR (deuterated samples show suppressed proton signals) .

Q. How should sodium acetate-¹³C₂,d₃ be stored to prevent isotopic exchange or degradation?

- Methodological Answer :

- Store at -20°C in airtight, moisture-resistant containers to minimize hydrolysis or H/D exchange .

- Avoid exposure to protic solvents (e.g., water, methanol) during handling.

- Monitor stability via periodic ¹³C-NMR to detect decomposition (e.g., acetate → CO₂) .

Advanced Research Questions

Q. How do isotopic impurities (e.g., ¹²C or protiated H) affect metabolic flux analysis using sodium acetate-¹³C₂,d₃?

- Methodological Answer :

- Impact : Even 1% ¹²C contamination skews mass isotopomer distributions in MS, leading to erroneous flux estimates .

- Correction : Use computational tools (e.g., IsoCor) to adjust for natural abundance isotopes and impurities .

- Validation : Spike samples with internal standards (e.g., ¹³C₃-acetate) to calibrate MS signals .

Q. What experimental designs address deuterium-induced kinetic isotope effects (KIEs) in enzymatic studies?

- Methodological Answer :

- Control Experiments : Compare reaction rates using protiated vs. deuterated acetate to quantify KIE .

- Isotope Editing : Use ¹³C₂-acetate (non-deuterated) as a control to isolate deuterium-specific effects .

- Computational Modeling : Apply density functional theory (DFT) to predict KIEs in enzyme active sites .

Q. How can researchers validate the position-specific incorporation of ¹³C and D in sodium acetate-¹³C₂,d₃?

- Methodological Answer :

- NMR Analysis :

- ¹³C-NMR identifies ¹³C positions (δ ~24 ppm for methyl, ~182 ppm for carboxylate) .

- ²H-NMR or HSQC detects deuterium at the methyl group .

- MS/MS Fragmentation : Use high-resolution MS to confirm fragmentation patterns (e.g., m/z 64 for [¹³CH₃¹³COO]⁻ vs. m/z 61 for non-labeled acetate) .

Q. What are the challenges in quantifying sodium acetate-¹³C₂,d₃ in complex biological matrices via LC-MS?

- Methodological Answer :

- Matrix Effects : Ion suppression from co-eluting metabolites can reduce sensitivity. Mitigate via:

- Solid-phase extraction (SPE) with anion-exchange cartridges .

- Isotope dilution: Add ¹³C₂,d₃-acetate internal standard for quantification .

- Calibration Curves : Use linear ranges of 0.1–100 µM, accounting for natural abundance ¹³C in blanks .

Q. How does sodium acetate-¹³C₂,d₃ improve sensitivity in hyperpolarized ¹³C-NMR studies?

- Methodological Answer :

- Hyperpolarization : Dynamic nuclear polarization (DNP) enhances ¹³C signal by >10,000×, enabling real-time tracking of acetate metabolism .

- Deuterium Effects : Deuteration extends T₁ relaxation times, improving signal longevity .

- Applications : Monitor hepatic gluconeogenesis or cancer metabolism in vivo .

Data Interpretation & Contradictions

Q. How to resolve discrepancies in isotopic enrichment values reported by NMR vs. MS?

- Methodological Answer :

- NMR Limitations : Detects ¹³C/²H at specific sites but lacks sensitivity for low-abundance isotopes.

- MS Advantages : Provides whole-molecule enrichment but may overestimate due to natural abundance ¹³C.

- Consensus Approach : Cross-validate using both techniques and adjust MS data with correction algorithms .

Q. What are the implications of detecting deuterium in non-target metabolites during tracer studies?

- Methodological Answer :

- Probe Source : Use ²H-NMR to distinguish if deuterium arises from sodium acetate-d₃ or environmental exchange.

- Biological Relevance : Assess whether deuterium incorporation alters metabolic pathways (e.g., lipid biosynthesis) .

- Mitigation : Use shorter incubation times or lower tracer concentrations to minimize exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.